molecular formula C24H38O4 B14651894 Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate CAS No. 52244-83-4

Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate

Cat. No.: B14651894
CAS No.: 52244-83-4
M. Wt: 390.6 g/mol
InChI Key: BDIBDCGUTVPOSC-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate is an organic compound with the molecular formula C24H38O4 It is a derivative of propanoate with a phenyl group substituted at the third carbon position, which is further substituted with a tetradecoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate typically involves the esterification of 3-oxo-3-(4-tetradecoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3-oxo-3-(4-tetradecoxyphenyl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(4-tetradecoxyphenyl)propanoate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the tetradecoxy group.

    Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Contains a thiophene ring instead of a phenyl ring.

    Methyl 3-oxo-3-(4-methoxyphenyl)propanoate: Substituted with a methoxy group instead of a tetradecoxy group.

Uniqueness

Methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate is unique due to the presence of the long tetradecoxy chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

52244-83-4

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

methyl 3-oxo-3-(4-tetradecoxyphenyl)propanoate

InChI

InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-28-22-17-15-21(16-18-22)23(25)20-24(26)27-2/h15-18H,3-14,19-20H2,1-2H3

InChI Key

BDIBDCGUTVPOSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

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